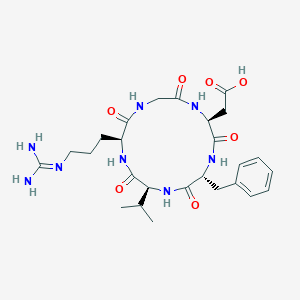

cyclo(Arg-Gly-Asp-D-Phe-Val)

Übersicht

Beschreibung

Cyclo(Arg-Gly-Asp-D-Phe-Val) is a compound with the molecular formula C26H38N8O7 . It is also known by other synonyms such as CYCLORGDFV and CHEMBL411941 . This compound is a potent inhibitor of cell adhesion and has been shown to prevent tumor-cell adhesion to laminin and vitronectin substrates .

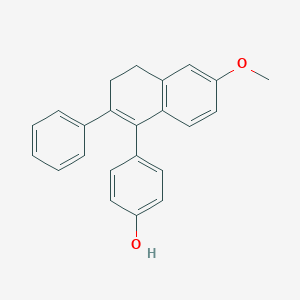

Molecular Structure Analysis

The molecular weight of cyclo(Arg-Gly-Asp-D-Phe-Val) is 574.6 g/mol . The IUPAC name for this compound is 2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid .Physical And Chemical Properties Analysis

Cyclo(Arg-Gly-Asp-D-Phe-Val) has a molecular weight of 574.63 . Its empirical formula is C26H38N8O7 .Wissenschaftliche Forschungsanwendungen

Inhibition of Cell Adhesion

- Scientific Field : Cellular Biology

- Application Summary : Cyclo(Arg-Gly-Asp-D-Phe-Val) is a potent inhibitor of cell adhesion. It inhibits tumor cell adhesion to laminin and vitronectin substrates .

- Results or Outcomes : The compound has been shown to be useful in the amelioration of ischemic acute renal failure in rats. It also inhibits tubular obstruction by preventing cell-cell adhesion .

Modulation of Angiogenesis

- Scientific Field : Vascular Biology

- Application Summary : The compound has been studied for its effects on angiogenesis, the process by which new blood vessels form. It is a high-affinity ligand for the integrins αVβ3 and αVβ5, which are involved in angiogenesis .

- Methods of Application : The compound was applied to human umbilical vein endothelial cells (HUVEC) in a laboratory setting. Network formation by HUVEC cultured in Matrigel-coated plates was evaluated .

- Results or Outcomes : The compound did not affect cell viability and proliferation, but significantly decreased network formation induced by pro-angiogenic growth factors or by IL-8 .

Drug Delivery System

- Scientific Field : Pharmacology

- Application Summary : The compound has been used to modify liposomal drug delivery systems. It enhances cellular uptake and improves pharmacokinetics .

- Methods of Application : The compound was covalently coupled with the liposomal membrane surface, followed by coating with poly(ethylene glycol) (PEG) using the post-insertion technique .

- Results or Outcomes : The modified liposomes showed preferential targeting and long circulating properties in vivo, which could be used as a potential targeted liposomal drug delivery system to treat human glioma .

Prevention of Retinal Neovascularization

- Scientific Field : Ophthalmology

- Application Summary : The compound has been used to prevent retinal neovascularization, a condition that can lead to vision loss .

- Results or Outcomes : The compound binds to αvβ3 receptors, which are involved in the process of neovascularization, thereby preventing the formation of new blood vessels in the retina .

Inhibition of MAP Kinase Activation

- Scientific Field : Molecular Biology

- Application Summary : The compound inhibits the redistribution of c-Src into focal adhesions, thereby leading to impaired MAP Kinase activation .

- Results or Outcomes : The inhibition of MAP Kinase activation can have implications in various cellular processes, including cell growth, differentiation, and apoptosis .

Antibody-Drug Conjugates

- Scientific Field : Biochemistry

- Application Summary : The compound has been used in the development of antibody-drug conjugates (ADCs), which are a type of targeted therapy used in the treatment of cancer .

- Methods of Application : The compound is conjugated to antibodies that are designed to target specific types of cancer cells. The drug is then delivered directly to the cancer cells, reducing the impact on healthy cells .

- Results or Outcomes : The development of ADCs using this compound is still in the research stage, but early results indicate that it could be a promising approach for the treatment of certain types of cancer .

Enhanced Cellular Uptake in Drug Delivery

- Scientific Field : Pharmacology

- Application Summary : The compound has been used to enhance cellular uptake in liposomal drug delivery systems. It improves pharmacokinetics and provides a stable linkage between cytotoxic drugs and antibodies .

- Methods of Application : The compound is covalently coupled with the liposomal membrane surface, followed by coating with poly(ethylene glycol) (PEG) using the post-insertion technique .

- Results or Outcomes : The modified liposomes showed preferential targeting and long circulating properties in vivo, which could be used as a potential targeted liposomal drug delivery system to treat human glioma .

Antibody–Drug Conjugates (ADCs)

- Scientific Field : Biochemistry

- Application Summary : The compound has been used in the development of ADCs, a type of targeted therapy used in the treatment of cancer .

- Methods of Application : The compound is conjugated to antibodies that are designed to target specific types of cancer cells. The drug is then delivered directly to the cancer cells, reducing the impact on healthy cells .

- Results or Outcomes : The development of ADCs using this compound is still in the research stage, but early results indicate that it could be a promising approach for the treatment of certain types of cancer .

Prevention of Ischemic Acute Renal Failure

- Scientific Field : Nephrology

- Application Summary : The compound has been used to ameliorate ischemic acute renal failure in rats. It inhibits tubular obstruction by preventing cell-cell adhesion .

- Results or Outcomes : The compound binds to αvβ3 receptors, which are involved in the process of cell adhesion, thereby preventing tubular obstruction and ameliorating ischemic acute renal failure in rats .

Safety And Hazards

When handling cyclo(Arg-Gly-Asp-D-Phe-Val), it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29)/t16-,17+,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQUWEHEBOMRPH-NYUBLWNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyclo(Arg-Gly-Asp-D-Phe-Val) | |

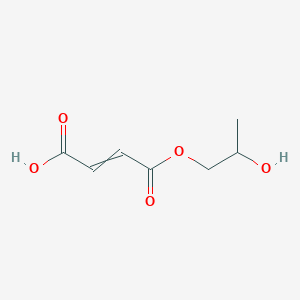

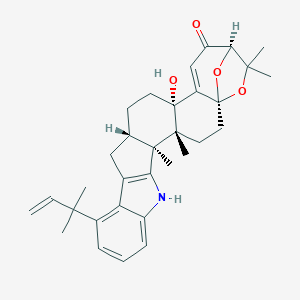

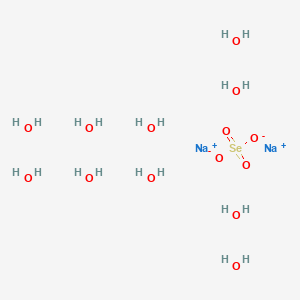

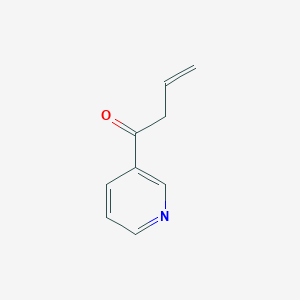

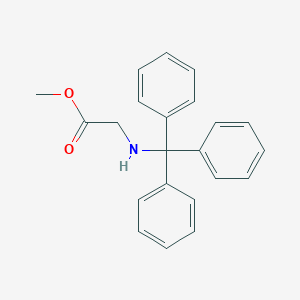

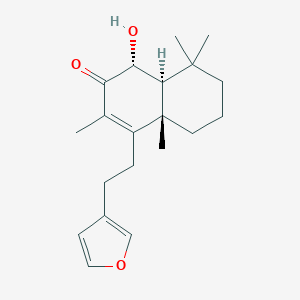

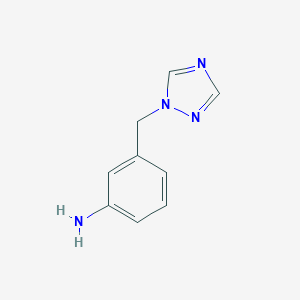

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

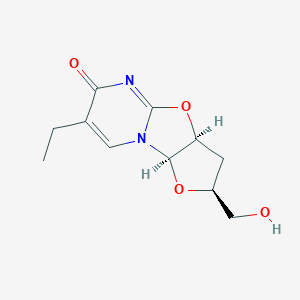

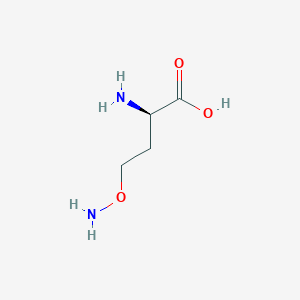

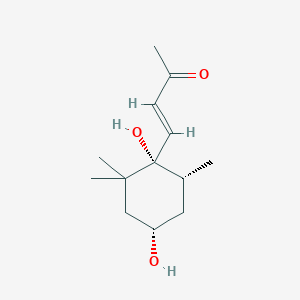

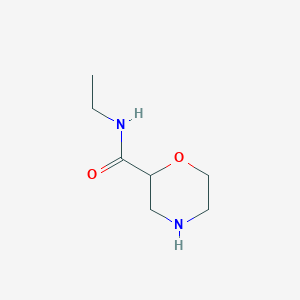

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.